2-(Hexylamino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

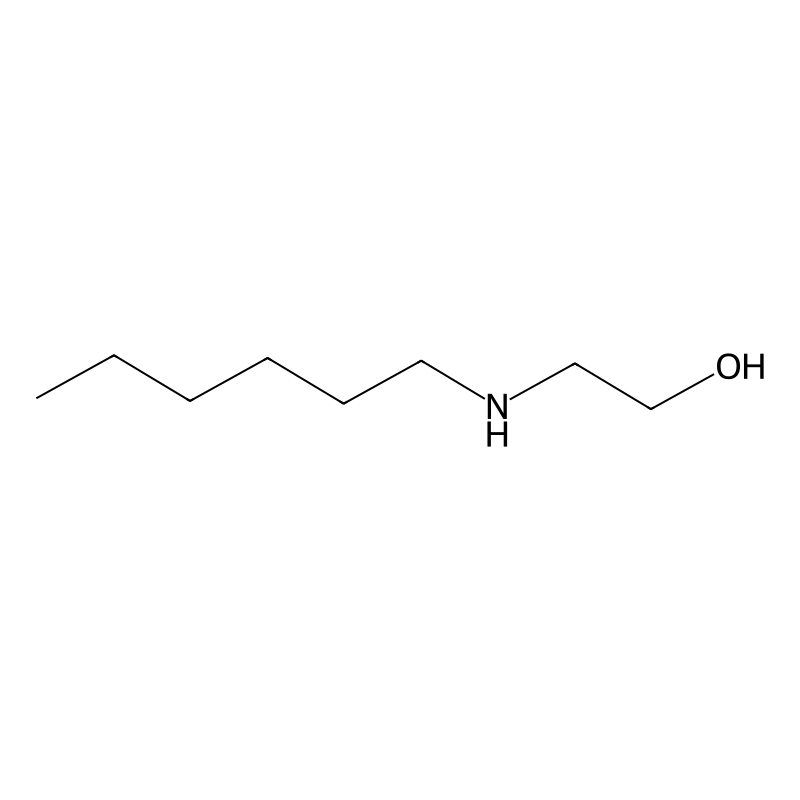

2-(Hexylamino)ethanol, also known as ethanol, 2-(hexylamino)-, is an organic compound with the molecular formula and a molecular weight of approximately 145.24 g/mol. This compound features a hexylamine group attached to an ethanol backbone, making it a primary amine. It is typically presented as a clear, colorless liquid with a mild amine odor. The structural formula can be represented as:

This compound is notable for its applications in various fields, including pharmaceuticals and chemical synthesis.

Currently, there's no documented information on the specific mechanism of action of 2-(Hexylamino)ethanol in biological systems.

- Mild Skin and Eye Irritation: Amines can irritate skin and eyes upon contact.

- Flammability: The presence of the hexyl chain suggests some degree of flammability. However, the exact flammability data is unavailable.

- Nucleophilic Substitution: The hydroxyl group can be replaced by halides or other nucleophiles through nucleophilic substitution reactions.

- Dehydration Reactions: Under acidic conditions, 2-(hexylamino)ethanol can undergo dehydration to form alkenes.

- Formation of Ethers: It can react with alkyl halides to form ethers through the Williamson ether synthesis mechanism, where the hexylamine acts as a nucleophile .

These reactions highlight its versatility as both an alcohol and an amine.

The synthesis of 2-(hexylamino)ethanol can be achieved through several methods:

- Direct Amination: Ethanol can be reacted with hexylamine under controlled conditions to yield 2-(hexylamino)ethanol.

- Reduction of Hexyl Nitro Compounds: Hexyl nitro compounds can be reduced using catalytic hydrogenation techniques to produce the desired alcohol.

- Alkylation of Amino Alcohols: Starting from simpler amino alcohols, alkylation with hexyl halides can lead to the formation of 2-(hexylamino)ethanol .

These methods allow for the efficient production of this compound in laboratory settings.

2-(Hexylamino)ethanol has several applications across various industries:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds and may have potential therapeutic applications due to its biological activity.

- Chemical Manufacturing: This compound serves as a building block for producing surfactants and emulsifiers.

- Laboratory Reagent: It is utilized in organic synthesis and analytical chemistry as a reagent for various

Interaction studies involving 2-(hexylamino)ethanol primarily focus on its reactivity with other chemical species. Its hydroxyl and amine groups allow it to form hydrogen bonds, which can influence solubility and reactivity in different solvents. Additionally, studies involving similar compounds suggest that it may interact with biological membranes or proteins, impacting its pharmacological properties.

Several compounds share structural similarities with 2-(hexylamino)ethanol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexylamine | Primary Amine | Simple structure; used extensively in organic synthesis. |

| Ethanol | Alcohol | Common solvent; widely used in beverages and industrial applications. |

| 2-Aminoethanol | Amino Alcohol | Smaller chain; more water-soluble than 2-(hexylamino)ethanol. |

| 1-Hexanol | Primary Alcohol | Aliphatic alcohol; lacks amino functionality. |

2-(Hexylamino)ethanol is unique due to its combination of both amine and alcohol functionalities, allowing it to participate in a wider range of